molecular formula C24H26O5 B14958905 ethyl 3-{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B14958905
M. Wt: 394.5 g/mol
InChI Key: VYMKJMZDPCBLCH-UHFFFAOYSA-N
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Description

The compound of interest is a coumarin derivative featuring a 2H-chromen-2-one core substituted with methyl groups at positions 4 and 8, a 2-methylbenzyl ether at position 7, and an ethyl propanoate ester at position 2.

Properties

Molecular Formula

C24H26O5

Molecular Weight

394.5 g/mol

IUPAC Name

ethyl 3-[4,8-dimethyl-7-[(2-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C24H26O5/c1-5-27-22(25)13-11-20-16(3)19-10-12-21(17(4)23(19)29-24(20)26)28-14-18-9-7-6-8-15(18)2/h6-10,12H,5,11,13-14H2,1-4H3

InChI Key

VYMKJMZDPCBLCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=CC=CC=C3C)C)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process for commercial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or acid catalyst.

Major Products Formed

Scientific Research Applications

Ethyl 3-{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 3-{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table compares the target compound with key analogs identified in the evidence:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features
Ethyl 3-{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate (Target) Not Provided* 4,8-dimethyl; 7-(2-methylbenzyloxy); 3-propanoate Inferred ~414 Da Lipophilic due to 2-methylbenzyl group; ester enhances solubility in organics
Ethyl 3-(7-{[4-(tert-butyl)phenyl]methoxy}-4,8-dimethyl-2-oxochromen-3-yl)propanoate C27H32O5 7-(4-tert-butylbenzyloxy) 436.548 Increased steric bulk and lipophilicity from tert-butyl group
Ethyl 3-{6-chloro-4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate C23H23ClO5 6-chloro; 4-methyl; 7-(2-methylbenzyloxy) 414.882 Electron-withdrawing Cl enhances reactivity; potential bioactivity
Ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)chromen-3-yl]propanoate C19H22O6 7-(2-oxopropoxy) 346.37 Ketone functionality introduces polarity; lower molecular weight
{4,8-Dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid C17H18O5 7-(allyloxy); 3-acetic acid 302.32 Acidic group alters solubility; potential for coordination chemistry

*Note: The target compound’s molecular weight is inferred based on analogs; exact data is unavailable in the provided evidence.

Crystallographic and Analytical Insights

  • Structural determination of these compounds often relies on tools like SHELXL and WinGX , which refine crystallographic data to resolve substituent conformations. For example, the tert-butyl group in may induce specific crystal packing due to its steric demands.
  • The absence of crystallographic data for the target compound in the evidence highlights a gap; however, analogs suggest that substituent positioning significantly affects molecular geometry and intermolecular interactions.

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